molecular formula C10H10LiNO2 B2542499 Lithium;1-methyl-2,3-dihydroindole-2-carboxylate CAS No. 2241127-85-3

Lithium;1-methyl-2,3-dihydroindole-2-carboxylate

Cat. No.: B2542499
CAS No.: 2241127-85-3
M. Wt: 183.14
InChI Key: JYEQPRZBNFSGEE-UHFFFAOYSA-M
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Description

Lithium;1-methyl-2,3-dihydroindole-2-carboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Lithium;1-methyl-2,3-dihydroindole-2-carboxylate, typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Biological Activity

Lithium;1-methyl-2,3-dihydroindole-2-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an indole derivative, which is a significant class of compounds known for their diverse biological properties. The structure consists of a lithium ion coordinated with a methylated indole carboxylate moiety. This configuration is crucial for its biological activity.

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound is known to inhibit inositol monophosphatase (IMPase) and glycogen synthase kinase-3 (GSK-3), both of which are involved in various signaling pathways relevant to mood regulation and cellular growth.
  • Induction of Apoptosis : Indole derivatives, including this compound, have been shown to induce apoptosis in cancer cells through the modulation of mitochondrial pathways and activation of caspases .

Anticancer Properties

This compound has been studied for its potential anticancer properties. Research indicates that indole derivatives can inhibit tumor growth by:

  • Blocking Cell Proliferation : Studies have shown that these compounds can significantly reduce the viability of various cancer cell lines, including lung and breast cancer cells .
  • Enhancing Chemosensitivity : Indole derivatives may increase the sensitivity of cancer cells to conventional chemotherapeutic agents, enhancing their efficacy .

Neuroprotective Effects

The compound's ability to modulate GSK-3 activity suggests potential neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease:

  • Reduction of Neuroinflammation : Indole derivatives have been reported to decrease levels of pro-inflammatory cytokines such as IL-1β and COX-2 in microglial cells, indicating a role in mitigating neuroinflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

StudyFindings
Ji et al. (2020)Evaluated indole derivatives for anticancer activity; found significant inhibition of cell proliferation in vitro .
Recent Research on HIV Integrase InhibitorsDemonstrated that indole derivatives could effectively inhibit HIV integrase activity, suggesting a broader antiviral potential .
Anti-neuroinflammatory ActivityCompounds similar to this compound showed reduced levels of inflammatory markers in microglial cells .

Properties

IUPAC Name

lithium;1-methyl-2,3-dihydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.Li/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13;/h2-5,9H,6H2,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEQPRZBNFSGEE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C(CC2=CC=CC=C21)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10LiNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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